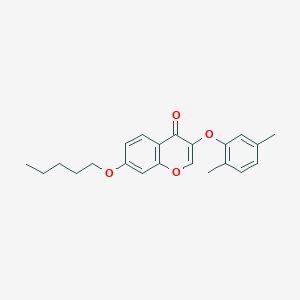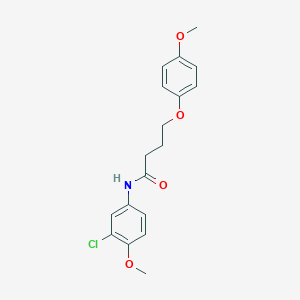![molecular formula C24H24Cl2N2O B284784 4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as CPCCOEt, is a chemical compound that belongs to the family of cyclopenta[c]quinolines. It was first synthesized in 1998 by researchers at the University of Bristol, and since then, it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
CPCCOEt binds to the orthosteric site of mGluR1, preventing the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways, ultimately leading to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the severity of seizures and protect against brain damage caused by ischemia. Additionally, CPCCOEt has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for mGluR1. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve a complete blockade of mGluR1 activity.
Zukünftige Richtungen
There are several potential future directions for research involving CPCCOEt. One area of interest is the development of more potent analogs of CPCCOEt that can achieve a more complete blockade of mGluR1 activity. Additionally, researchers are interested in exploring the therapeutic potential of CPCCOEt and its analogs in the treatment of various neurological disorders. Finally, further studies are needed to better understand the role of mGluR1 in synaptic plasticity, learning, and memory, and how CPCCOEt can be used to investigate these processes.
Synthesemethoden
The synthesis of CPCCOEt involves the reaction of 2,4-dichlorobenzaldehyde with piperidine and cyclopentadiene in the presence of a catalyst such as palladium. The resulting product is then treated with ethyl acetate to yield CPCCOEt.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, CPCCOEt can help researchers better understand the role of this receptor in these processes.
Eigenschaften
Molekularformel |
C24H24Cl2N2O |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H24Cl2N2O/c25-16-8-9-19(21(26)14-16)23-18-6-4-5-17(18)20-13-15(7-10-22(20)27-23)24(29)28-11-2-1-3-12-28/h4-5,7-10,13-14,17-18,23,27H,1-3,6,11-12H2 |
InChI-Schlüssel |
JYWBBHQMIZZTQG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)

![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)

